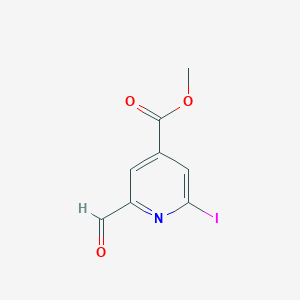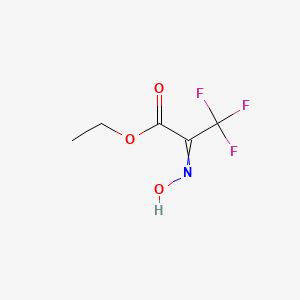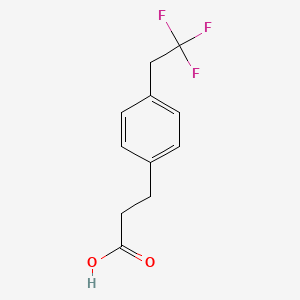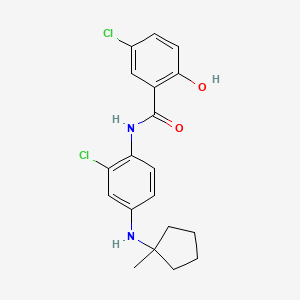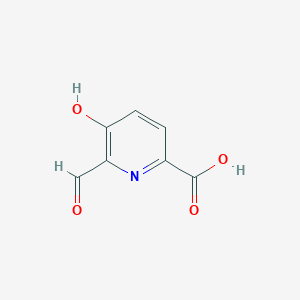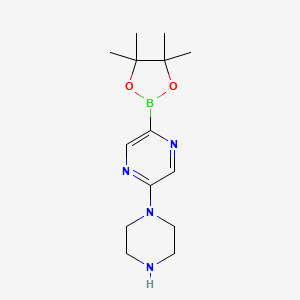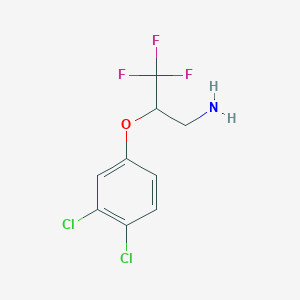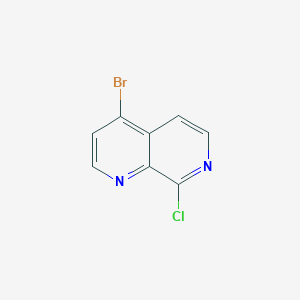![molecular formula C7H6F3N3O2 B14854275 [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is a compound that features a pyridine ring substituted with nitro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with nitromethane under basic conditions, followed by reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide and sodium hydride are often employed.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased potency and selectivity .
Mécanisme D'action
The mechanism of action of [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridin-2-amine
Comparison: Compared to similar compounds, [4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine is unique due to the presence of both nitro and trifluoromethyl groups. This combination imparts distinct electronic properties, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C7H6F3N3O2 |
|---|---|
Poids moléculaire |
221.14 g/mol |
Nom IUPAC |
[4-nitro-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)6-2-5(13(14)15)1-4(3-11)12-6/h1-2H,3,11H2 |
Clé InChI |
PKEGRLJZZKIYMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


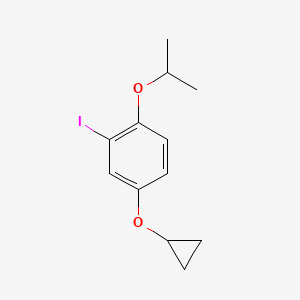

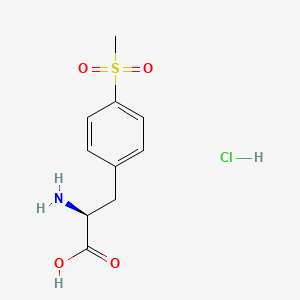
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)

